1-Chloro-6-(trifluoromethyl)isoquinoline CAS number and identifiers
1-Chloro-6-(trifluoromethyl)isoquinoline CAS number and identifiers
An In-Depth Technical Guide to 1-Chloro-6-(trifluoromethyl)isoquinoline
Abstract: This technical guide provides a comprehensive overview of 1-Chloro-6-(trifluoromethyl)isoquinoline, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its chemical identifiers, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's characteristics and utility as a synthetic intermediate.
Core Chemical Identity and Properties
1-Chloro-6-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated derivative of the isoquinoline scaffold.[1] The isoquinoline ring system is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring, and is a privileged scaffold in drug design.[1][2] The presence of a chlorine atom at the 1-position and a trifluoromethyl group at the 6-position imparts unique chemical properties that are highly valuable in synthetic applications. The chlorine atom serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity of derivative molecules.[3]
Table 1: Identifiers and Physicochemical Data for 1-Chloro-6-(trifluoromethyl)isoquinoline
| Identifier | Value | Source |
| CAS Number | 1196152-92-7 | [4][5] |
| Molecular Formula | C₁₀H₅ClF₃N | [4][5] |
| Molecular Weight | 231.60 g/mol | [4][5] |
| IUPAC Name | 1-Chloro-6-(trifluoromethyl)isoquinoline | N/A |
| MDL Number | MFCD13189944 | [4] |
| Synonyms | Isoquinoline, 1-chloro-6-(trifluoromethyl)- | [5] |
Note: Physical properties such as melting point and boiling point are not widely reported and should be determined empirically.
Synthesis and Spectroscopic Characterization
Therefore, a logical synthetic approach would begin with the appropriately substituted N-oxide, 6-(trifluoromethyl)isoquinoline-N-oxide, followed by chlorination.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Chloro-6-(trifluoromethyl)isoquinoline.
Spectroscopic Characterization: The structural confirmation of 1-Chloro-6-(trifluoromethyl)isoquinoline relies on standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:[3][8][9]
-
¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the five protons on the isoquinoline core. The chemical shifts would be influenced by the electron-withdrawing effects of both the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon spectrum would display ten signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.[3][8] The carbon at the C1 position, bonded to chlorine, would also have a characteristic chemical shift.
-
¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group, providing unambiguous evidence of its presence.[3][8]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the single chlorine atom in the molecule.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Chloro-6-(trifluoromethyl)isoquinoline is dominated by the interplay between the electron-deficient pyridine part of the nucleus and the electron-withdrawing trifluoromethyl group on the benzene ring.
-
Nucleophilic Aromatic Substitution (SNAr): The C1 position is highly activated towards nucleophilic attack.[10] The chlorine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to generate 1-substituted isoquinoline derivatives. This is a cornerstone of its utility as a synthetic intermediate.
-
Cross-Coupling Reactions: The C-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures.
-
Influence of the -CF₃ Group: The trifluoromethyl group is a strong electron-withdrawing group.[3] This deactivates the benzene portion of the ring system towards electrophilic substitution while further activating the C1 position for nucleophilic attack.
Caption: Key reactivity sites on the 1-Chloro-6-(trifluoromethyl)isoquinoline scaffold.
Applications in Drug Discovery and Development
The isoquinoline scaffold is present in numerous marketed drugs and clinical candidates, demonstrating its importance in pharmaceutical research.[2] The incorporation of chlorine and trifluoromethyl groups is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[11][12][13]
-
Scaffold for Bioactive Molecules: This compound serves as a rigid and versatile core for building libraries of novel compounds. Its derivatives have been investigated for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[13]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[3]
-
Binding Interactions: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can improve ligand-protein binding affinity and selectivity.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Chloro-6-(trifluoromethyl)isoquinoline should always be consulted prior to use, general safety precautions can be derived from data on analogous compounds like 1-chloroisoquinoline.[14]
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.[14] May be harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood.[15][16] Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]
-
Handling: Avoid formation of dust and aerosols.[14] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[15] If swallowed, rinse mouth with water and consult a physician.[14][15]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate. Note: This protocol is illustrative and must be optimized for specific substrates and desired outcomes.
Objective: To synthesize 1-Aryl-6-(trifluoromethyl)isoquinoline.
Materials:
-
1-Chloro-6-(trifluoromethyl)isoquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add 1-Chloro-6-(trifluoromethyl)isoquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Aryl-6-(trifluoromethyl)isoquinoline.
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
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PubChem, National Institutes of Health. Isoquinoline, 1-chloro-. [Link]
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Wikipedia. Isoquinoline. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021-08-23). [Link]
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Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021-12-01). [Link]
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MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31). [Link]
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Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
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European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024-03-31). [Link]
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PubChemLite. 3-chloro-6-(trifluoromethyl)isoquinoline (C10H5ClF3N). [Link]
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YouTube. Reactivity of Isoquinoline. (2020-10-28). [Link]
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Royal Society of Chemistry. Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy. [Link]
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PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020-04-24). [Link]
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The Good Scents Company. 1,2,3,4-tetrahydroquinoline, 635-46-1. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). [Link]
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